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molecular formula C15H15NO5S B8507665 2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate CAS No. 69628-96-2

2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate

Cat. No. B8507665
M. Wt: 321.3 g/mol
InChI Key: FBLDLJMRGSZGCD-UHFFFAOYSA-N
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Patent
US07101886B2

Procedure details

2-Nitrophenethyl tosylate was prepared according to the general method as outlined in Preparation 1 starting from 2-nitrophenethyl alcohol (15 g, 89.7 mmol) and tosyl chloride (20.52 g, 110 mmol). The residue was triturated with hexanes and 26.44 g of off white crystals were collected. Yield 92%; 1H NMR (400 MHz, CDCl3) δ 7.93 (d, J=9.7 Hz, 1H), 7.91 (d, J=9.7 Hz, 2H), 7.64 (t, 1H), 7.39 (m, 2H), 7.24 (s, 2H), 4.32 (t, J=6 Hz, 2H), 3.24 (t, J=6 Hz, 2H), 2.41 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20.52 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[CH2:6][CH2:7][OH:8])([O-:3])=[O:2].[S:13](Cl)([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)(=[O:15])=[O:14]>>[S:13]([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)([O:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=1[N+:1]([O-:3])=[O:2])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CCO)C=CC=C1
Name
Quantity
20.52 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexanes and 26.44 g of off white crystals
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(OCCC1=C(C=CC=C1)[N+](=O)[O-])C1=CC=C(C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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